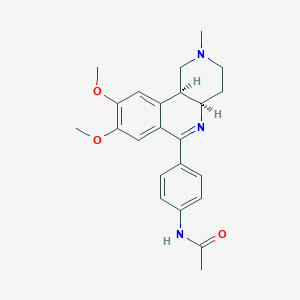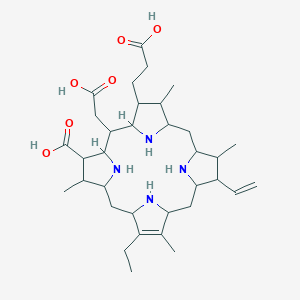
18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorin e6 is a well-known photosensitizer used in photodynamic therapy and diagnosis. It is derived from chlorophyll and has a high photosensitizing ability, making it effective in generating singlet oxygen when exposed to light. This property is utilized in various medical and scientific applications, particularly in the treatment of certain types of cancers and bacterial infections .
准备方法
Chlorin e6 can be synthesized through several methods. One common approach involves the extraction of chlorophyll a from natural sources such as chlorella or silkworm excrement. The chlorophyll a is then subjected to strong alkali hydrolysis and acidification to produce chlorin e6 . Another method involves a pilot-scale synthesis that uses a rapid, simple, and green synthetic method, significantly reducing the extraction/reaction time and volume of solvents compared to conventional protocols .
化学反应分析
Chlorin e6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to produce singlet oxygen when photoexcited, which can induce oxidative stress and apoptosis in targeted cells . Common reagents used in these reactions include molecular oxygen and light irradiation. The major products formed from these reactions are reactive oxygen species, which are highly cytotoxic and can damage cellular components .
科学研究应用
Chlorin e6 has a wide range of scientific research applications. In medicine, it is used in photodynamic therapy to treat cancers such as esophageal, bladder, skin, head, and neck cancers . It is also employed in photodynamic antimicrobial chemotherapy to control harmful bacteria in forestry systems . Additionally, chlorin e6 is used in photoacoustic imaging and as a photosensitizer in various biological studies .
作用机制
The mechanism of action of chlorin e6 involves the activation of the compound by light irradiation. When exposed to light, chlorin e6 converts molecular oxygen into highly cytotoxic reactive oxygen species and singlet oxygen. These reactive species induce oxidative damage to cellular components, leading to cell death. Chlorin e6 targets various molecular pathways, including the generation of reactive oxygen species and the inhibition of Cu2±induced aggregation and toxicity .
相似化合物的比较
Chlorin e6 is part of a family of chlorophyll-derived photosensitizers. Similar compounds include rhodin g 7 7 1 -ethyl ester, which has shown higher cytotoxicity compared to chlorin e6 in certain cancer cell lines . Other related compounds are porphyrins and porphyrin-like systems, which are also used as photosensitizers in photodynamic therapy . Chlorin e6 is unique due to its high singlet-oxygen-generation efficiency, rapid clearance from the body, and low dark toxicity .
属性
分子式 |
C34H54N4O6 |
|---|---|
分子量 |
614.8 g/mol |
IUPAC 名称 |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H54N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,15,17-19,21-28,31-33,35-38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
InChI 键 |
OCHQGTJGTMIGDK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C(C5C(C(C(N5)CC1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)
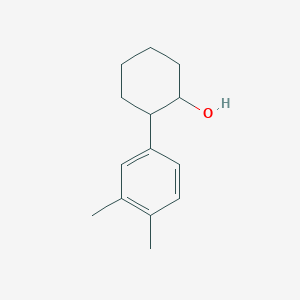
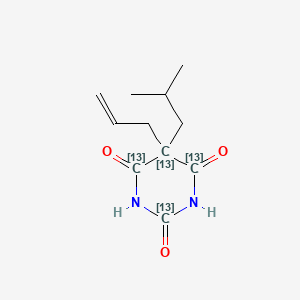
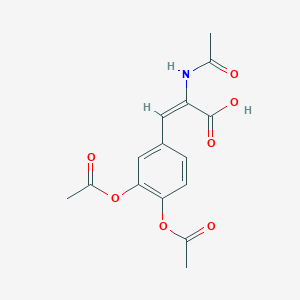
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
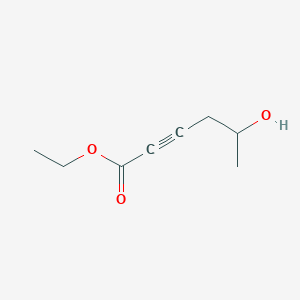
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
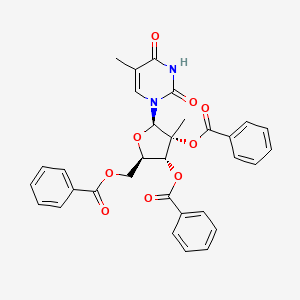
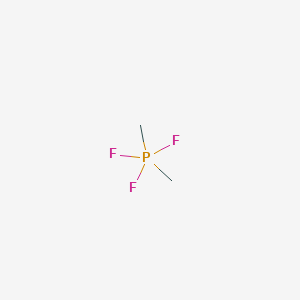

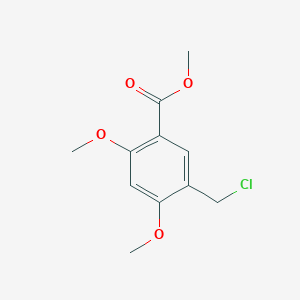
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
